molecular formula C9H6N2O3 B566288 5-(Pyridin-3-yl)oxazole-2-carboxylic acid CAS No. 857521-74-5

5-(Pyridin-3-yl)oxazole-2-carboxylic acid

Cat. No.: B566288
CAS No.: 857521-74-5
M. Wt: 190.158
InChI Key: ZEKMJOJELHQXED-UHFFFAOYSA-N
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Description

5-(Pyridin-3-yl)oxazole-2-carboxylic acid is a heterocyclic compound that features both pyridine and oxazole rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals.

Mechanism of Action

Biochemical Pathways:

The affected biochemical pathways may vary depending on the specific targets. Oxazole derivatives have been associated with various activities, including antimicrobial, anticancer, anti-inflammatory, and antioxidant effects . These activities suggest involvement in pathways related to cell growth, inflammation, and oxidative stress.

Action Environment:

Environmental factors, such as pH, temperature, and co-administered drugs, can influence the compound’s efficacy and stability. For example, pH affects solubility, which impacts absorption. Additionally, drug interactions may alter its effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Pyridin-3-yl)oxazole-2-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-pyridinecarboxylic acid with an oxazole derivative under specific conditions that promote cyclization. The reaction often requires a catalyst and may be carried out under reflux conditions to achieve the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 5-(Pyridin-3-yl)oxazole-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced oxazole or pyridine derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole N-oxides, while substitution reactions can produce a variety of substituted oxazole derivatives.

Scientific Research Applications

5-(Pyridin-3-yl)oxazole-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.

    Medicine: It has potential therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory activities.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Comparison with Similar Compounds

    Oxazole Derivatives: Compounds like 2-(4-methylphenyl)oxazole and 2-(4-chlorophenyl)oxazole share structural similarities with 5-(Pyridin-3-yl)oxazole-2-carboxylic acid.

    Pyridine Derivatives: Compounds such as 3-pyridinecarboxylic acid and 2-pyridinecarboxylic acid are structurally related.

Uniqueness: this compound is unique due to the presence of both pyridine and oxazole rings, which confer distinct chemical and biological properties. This dual-ring structure allows for diverse reactivity and potential interactions with various biological targets, making it a valuable compound in medicinal chemistry and drug development.

Properties

IUPAC Name

5-pyridin-3-yl-1,3-oxazole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O3/c12-9(13)8-11-5-7(14-8)6-2-1-3-10-4-6/h1-5H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEKMJOJELHQXED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=CN=C(O2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10696216
Record name 5-(Pyridin-3-yl)-1,3-oxazole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10696216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

857521-74-5
Record name 5-(Pyridin-3-yl)-1,3-oxazole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10696216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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